Fixed-Concentration Degradation Efficiency
At a fixed concentration of 30 nM, PROTAC ERRα Degrader-1 (designated compound 6c in the original characterization study) achieves >80% degradation of ERRα protein in cellular assays [1]. PROTAC ERRα Degrader-3, a VHL-recruiting ERRα degrader, achieves a qualitatively similar >80% degradation of ERRα protein at the identical 30 nM concentration . No quantitative DC₅₀ values are available in the public domain for PROTAC ERRα Degrader-1 to enable direct potency ranking; the 30 nM single-point data serve as the only published benchmark for comparison. Users should note that maximum degradation (Dₘₐₓ) values and degradation kinetics (time to 50% degradation) for PROTAC ERRα Degrader-1 remain unreported.
| Evidence Dimension | ERRα protein degradation efficiency at fixed concentration |
|---|---|
| Target Compound Data | >80% ERRα degradation |
| Comparator Or Baseline | PROTAC ERRα Degrader-3: >80% ERRα degradation |
| Quantified Difference | Qualitatively comparable (>80% degradation in both cases); quantitative DC₅₀ difference unknown due to incomplete data for target compound |
| Conditions | 30 nM concentration; cellular context (specific cell line not disclosed in publicly available data for PROTAC ERRα Degrader-1) |
Why This Matters
Single-point degradation data confirm that PROTAC ERRα Degrader-1 achieves robust ERRα depletion at pharmacologically relevant concentrations, but the absence of published DC₅₀ values precludes rigorous potency-based selection over alternatives.
- [1] Peng L, Zhang Z, Lei C, Li S, Zhang Z, Ren X, Chang Y, Zhang Y, Xu Y, Ding K. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Med Chem Lett. 2019;10(5):767-772. View Source
